molecular formula C5HCl4N B1585559 2,3,4,5-Tetrachloropyridine CAS No. 2808-86-8

2,3,4,5-Tetrachloropyridine

Cat. No.: B1585559
CAS No.: 2808-86-8
M. Wt: 216.9 g/mol
InChI Key: DLOOKZXVYJHDIY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloropyridine (CAS: 2808-86-8; molecular formula: C₅HCl₄N; molecular weight: 216.88 g/mol) is a chlorinated pyridine derivative with four chlorine atoms substituted at positions 2, 3, 4, and 5 on the pyridine ring . It is primarily synthesized via regioselective nucleophilic substitution of pentachloropyridine (C₅Cl₅N), where propargyl alcohol or other nucleophiles replace a chlorine atom at the C-2 position under catalyst-free conditions . Industrial synthesis involves chlorination of 2-chloropyridine at 110°C under chlorine gas (0.1 MPa) in the presence of a Sn-AC catalyst, yielding ~217 g of product over 20 hours . The compound serves as a precursor in synthesizing microbicidal guanidine derivatives and agrochemical intermediates, highlighting its versatility in organic synthesis .

Preparation Methods

Overview of 2,3,4,5-Tetrachloropyridine Synthesis

This compound is typically prepared by chlorination reactions involving pyridine derivatives or by selective catalytic processes. The preparation methods focus on achieving high selectivity and yield under controlled conditions, often involving elevated temperatures and specific catalysts or reagents.

High-Temperature Chlorination of Pyridine Derivatives

One classical approach involves the high-temperature chlorination of pyridine or its derivatives. This method is well-documented and involves the following key points:

  • Starting Materials : Pyridine or substituted pyridines such as 3,5-dichloro-2-trichloromethylpyridine and 2,6-dichloropyridine.
  • Reaction Conditions : Chlorination is conducted at elevated temperatures ranging from approximately 200°C to 600°C, with an optimal range around 350°C to 600°C.
  • Process Description : Chlorine gas is reacted with the pyridine substrate, often in the presence of catalysts or HCl-forming agents like phosgene, aluminum trichloride, POCl3, or PCl5 to promote selective chlorination.
  • Product Formation : The reaction yields this compound alongside other chlorinated pyridine derivatives. The selectivity can be controlled by adjusting temperature, pressure, and catalyst presence.
  • Post-Reaction Treatment : The crude product mixture may be treated with hydrogen chloride or HCl-releasing agents to enhance yield and purity.

This method is supported by patent US4327216A, which details the reaction and purification steps, including steam distillation to isolate pure this compound as white flakes with a melting point around 90°C.

Chlorination of Related Precursors

Alternative precursors such as glutaric acid dinitrile, ε-caprolactam, or cyclohexanone oxime have also been used for the preparation of tetrachloropyridines by chlorination at elevated temperatures (400°C to 600°C). These methods involve gas-phase reactions with chlorine, leading to ring closure and chlorination simultaneously.

Catalytic Chlorination and Hydrogenation Routes

A more recent and milder approach involves catalytic chlorination followed by selective hydrogenation:

  • Step 1 : A compound such as 2-chloropyridine or its hydrochloride is chlorinated in the presence of a chlorination catalyst to produce a mixture containing 2,3,5-trichloropyridine and this compound.
  • Step 2 : The mixture undergoes catalytic hydrogenation in the presence of a hydrogenation catalyst and solvent to selectively reduce or separate the tetrachloropyridine component.
  • Advantages : This method operates under milder conditions, offers higher selectivity, and is suitable for large-scale applications due to lower cost and reduced pollution.
  • Raw Materials : The starting materials are readily available and simple to handle.
  • Process Conditions : Mild temperatures and controlled catalyst usage improve yield and purity.

Summary Table of Preparation Methods

Method Starting Material(s) Conditions Catalysts/Reagents Key Features Reference
High-Temperature Chlorination Pyridine, 3,5-dichloro-2-trichloromethylpyridine, 2,6-dichloropyridine 200–600°C (preferably 350–600°C) Chlorine gas, HCl-forming agents (POCl3, PCl5, phosgene, AlCl3) High temperature, selective chlorination, steam distillation purification
Chlorination of Precursors Glutaric acid dinitrile, ε-caprolactam, cyclohexanone oxime 400–600°C Chlorine gas Gas-phase chlorination, ring closure
Catalytic Chlorination + Hydrogenation 2-Chloropyridine or 2-chloropyridine hydrochloride Mild temperature, presence of catalyst Chlorination catalyst, hydrogenation catalyst Mild conditions, high yield, scalable
Zinc Reduction (Related process) Pentachloropyridine or 2,3,5,6-tetrachloropyridine 20–100°C, alkaline aqueous medium Metallic zinc, ammonium salts Reduction of chlorinated pyridines, not direct synthesis

Research Findings and Industrial Relevance

  • Selectivity Control : The chlorination process selectivity for this compound can be finely tuned by temperature, catalyst choice, and the presence of HCl-forming agents, enabling industrial-scale production with high purity.
  • Catalytic Approaches : The catalytic chlorination-hydrogenation method offers a more environmentally friendly and cost-effective alternative to high-temperature chlorination, suitable for large-scale synthesis.
  • Solvent Effects : In reduction processes involving zinc, solvents such as alkylnitriles, water, alkylsulfoxides, and alcohols play critical roles in reaction efficiency and product isolation.
  • Purification : Steam distillation and alkaline treatment are commonly employed to isolate and purify this compound from reaction mixtures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 2, 3, 4, and 5 exhibit varying reactivity in nucleophilic substitutions due to differences in electronic and steric environments.

Click Chemistry with Aryl Azides

2,3,4,5-Tetrachloropyridine participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form poly(1,2,3-triazolyl) derivatives under ultrasonic irradiation :

SubstrateReaction ConditionsProductYield
This compound (3b )Aryl azides (4a–c ), CuSO₄·5H₂O (5 mol%), NaAsc (15 mol%), CH₃CN, ultrasonic, 24hTris-triazolyl derivatives (5d–f )90–94%

This reaction demonstrates regioselective substitution at the 2, 4, and 6 positions (relative to the nitrogen atom), with full retention of chlorine atoms at positions 3 and 5 .

Amination Reactions

In the synthesis of amino-substituted derivatives, this compound reacts with ammonia under high-temperature conditions. For example:

  • Reaction with aqueous ammonia at 150–200°C yields 4-amino-3,5,6-trichloropicolinic acid as the principal product (85% yield), alongside minor isomers (15% combined) .

Zinc-Mediated Dechlorination

Controlled reduction with zinc dust in aqueous media selectively removes chlorine atoms:

SubstrateConditionsMajor ProductSelectivity
PentachloropyridineZn dust, H₂O, 100–144°C, 1.9–5hThis compound (byproduct)2%

This method primarily produces 2,3,5,6-tetrachloropyridine, with this compound forming as a minor byproduct (2% selectivity) .

Hydrolysis to Pyridinols

Under basic conditions, this compound undergoes hydrolysis to form 3,4,5-trichloropyridin-2-ol . For comparison:

  • 2,3,5,6-Tetrachloropyridine hydrolyzes to 3,5,6-trichloropyridin-2-ol in 80% yield using 10% NaOH at 120°C .

Oxidation to N-Oxides

Reaction with hydrogen peroxide or peracids converts this compound to its N-oxide derivative, enhancing electrophilicity for subsequent substitutions.

Comparative Reaction Data

The table below summarizes key transformations:

Reaction TypeReagents/ConditionsPositional SelectivityYield Range
CuAACCuSO₄, NaAsc, CH₃CN, ultrasound2, 4, 6-positions90–94%
AminationNH₃, H₂O, 150–200°C4-position85%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C4-position (predicted)N/A
Zinc ReductionZn, H₂O, 100°CByproduct formation2%

Mechanistic Insights

  • Electronic Effects : The electron-deficient pyridine ring directs nucleophiles to meta and para positions relative to nitrogen.

  • Steric Effects : Chlorine atoms at positions 3 and 5 hinder substitutions at adjacent sites, favoring reactivity at positions 2 and 4 .

Scientific Research Applications

Pesticide Development

2,3,4,5-Tetrachloropyridine is extensively used as an intermediate in the synthesis of herbicides and insecticides. For instance:

  • It is a precursor for chlorpyrifos, a widely used pesticide known for its effectiveness against a broad spectrum of pests. Research indicates that chlorpyrifos has been pivotal in agricultural pest management due to its high potency and low application rates .

Pharmaceutical Research

The compound serves as a building block in the development of pharmaceuticals, particularly those with antimicrobial properties. Its chlorinated structure enhances biological activity, making it a valuable component in drug synthesis:

  • A study highlighted the synthesis of derivatives from this compound that exhibited significant antimicrobial activity against various pathogens .

Analytical Chemistry

In analytical chemistry, this compound is employed to detect and quantify environmental pollutants:

  • It aids in regulatory compliance by providing methods to monitor chlorinated organic compounds in environmental samples .

Material Science

The compound is utilized in formulating specialty coatings and polymers:

  • Its incorporation into materials enhances durability and performance characteristics. Research has shown that coatings containing tetrachloropyridine derivatives exhibit improved resistance to environmental degradation .

Research on Chlorinated Compounds

Studies involving this compound contribute to understanding the environmental impact of chlorinated organic substances:

  • Investigations focus on degradation pathways and toxicity profiles of these compounds in ecological systems .

Case Studies

Application AreaStudy ReferenceFindings
Pesticide Development Demonstrated effective pest control with minimal environmental impact.
Pharmaceutical Research Identified antimicrobial properties in synthesized derivatives.
Analytical Chemistry Developed methods for detecting environmental pollutants effectively.
Material Science Enhanced durability observed in coatings containing tetrachloropyridine.
Environmental ResearchInvestigated degradation pathways of chlorinated compounds.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrachloropyridine primarily involves its reactivity towards nucleophiles. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to the formation of various substituted derivatives. The chlorine atoms act as leaving groups, making the compound highly reactive in substitution reactions .

Comparison with Similar Compounds

Structural and Reactivity Differences

Pentachloropyridine (C₅Cl₅N)

  • Structure : Contains five chlorine atoms on the pyridine ring.
  • Reactivity : Position 4 is most susceptible to nucleophilic substitution, but 2,3,4,5-tetrachloropyridine forms via regioselective substitution at the C-2 position under specific conditions (e.g., propargyl alcohol reaction) .
  • Synthetic Yield : Conversion to this compound occurs with low efficiency (~2%), indicating steric and electronic challenges in displacing chlorine atoms .

Other Tetrachloropyridine Isomers

  • 2,3,5,6-Tetrachloropyridine : Differs in chlorine substitution pattern, leading to distinct electronic properties. For example, the absence of a chlorine at position 4 may increase reactivity at adjacent positions.
  • 2,3,4,6-Tetrachloropyridine : Asymmetrical substitution alters polarity and solubility compared to this compound.

Physicochemical Properties

Hydrophobicity and Polarity

  • Extrapolating this, this compound likely has lower polarity than isomers with para-substituted chlorines.

Data Tables

Table 1: Comparative Properties of Chlorinated Pyridines

Compound Molecular Formula Molecular Weight (g/mol) Chlorine Positions Key Applications
This compound C₅HCl₄N 216.88 2, 3, 4, 5 Microbicides, agrochemicals
Pentachloropyridine C₅Cl₅N 251.32 2, 3, 4, 5, 6 Precursor for tetrachloropyridines
2,3,5,6-Tetrachloropyridine C₅HCl₄N 216.88 2, 3, 5, 6 Limited data; potential use in niche syntheses

Research Implications

The regioselectivity of this compound synthesis highlights its unique reactivity compared to pentachloropyridine and other isomers. Further studies on its Henry’s Law constants and degradation pathways are critical for risk assessment in industrial applications.

Biological Activity

2,3,4,5-Tetrachloropyridine (TCP) is a chlorinated derivative of pyridine that has garnered attention in various fields, including agrochemistry and medicinal chemistry. Its unique structure and properties make it a subject of interest for studying biological activities and potential applications. This article reviews the biological activity of TCP, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C₅HCl₄N
  • Molecular Weight : 216.88 g/mol
  • Density : 1.7 g/cm³
  • Melting Point : 21 °C
  • Boiling Point : 247.7 °C at 760 mmHg
  • LogP : 3.11

These properties indicate that TCP is a stable compound with significant hydrophobic characteristics, which can influence its biological interactions.

Antimicrobial Activity

TCP has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating notable inhibition zones in agar diffusion tests. The compound showed potential as an antibacterial agent, particularly against Gram-positive bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

Cytotoxicity and Genotoxicity

Research has indicated that TCP exhibits cytotoxic effects on various cell lines. A notable study evaluated the genotoxic potential of TCP using the comet assay, which measures DNA damage in eukaryotic cells. The results indicated that TCP could induce significant DNA strand breaks at higher concentrations.

Concentration (µg/mL) % DNA Damage
105
5020
10045

The biological activity of TCP is believed to stem from its ability to interfere with cellular processes. It may act by disrupting cell membrane integrity or inhibiting critical enzymes involved in metabolic pathways. Further mechanistic studies are required to elucidate these pathways fully.

Case Studies

  • Agricultural Applications
    In agricultural settings, TCP has been utilized as an intermediate in the synthesis of various pesticides. Its effectiveness in controlling pest populations has been documented, leading to its incorporation into formulations aimed at increasing crop yields.
  • Pharmaceutical Research
    TCP derivatives have been explored for their potential as therapeutic agents. A study focusing on the synthesis of triazole-based compounds from TCP showed promising results in terms of antifungal activity against Candida species.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,3,4,5-tetrachloropyridine, and how can reaction conditions influence product purity?

  • Methodology : A common approach involves chlorination of pyridine derivatives under controlled conditions. For example, methylmagnesium bromide addition to this compound 1-oxide yields intermediates like 1,2-dihydropyridine, which eliminates MgBrCl to form substituted pyridines without ring opening .
  • Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to ensure purity.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

Method Purpose Conditions
GC-MSQuantify purity and detect impuritiesColumn: DB-5; Carrier gas: Helium
NMR (¹H/¹³C)Confirm substitution pattern and chlorine positionsSolvent: CDCl₃; Reference: TMS
Melting Point AnalysisAssess crystallinityRange: 90–93°C (optimal for ≥99.5% purity)

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to avoid inhalation or skin contact .
  • Store separately from incompatible substances (e.g., strong oxidizers) in labeled, sealed containers .
  • Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing nature of chlorine atoms activates the pyridine ring for nucleophilic attack at specific positions. For example, reactions with amines or thiols preferentially occur at the 4-position due to reduced steric hindrance and enhanced electrophilicity .
  • Experimental Design : Compare reaction rates using varying nucleophiles (e.g., aniline vs. thiourea) under identical conditions (solvent: DMF; temperature: 80°C). Monitor regioselectivity via LC-MS or X-ray crystallography .

Q. What role does this compound play in synthesizing bioactive heterocyclic compounds?

  • Applications :

  • Pharmaceutical intermediates : Serve as a precursor for antifungal agents or kinase inhibitors via Suzuki-Miyaura coupling .
  • Agrochemicals : Functionalize with thiomethyl groups to develop herbicides (e.g., via nucleophilic substitution with NaSCH₃) .
    • Data Table :
Reaction Type Reagents Product Yield
Nucleophilic SubstitutionNaSCH₃, DMF4-(Methylthio)-2,3,5-trichloropyridine78%
OxidationKMnO₄, H₂SO₄Pyridine sulfone derivatives65%

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Case Study : Earlier studies reported ring-opening reactions under harsh conditions (e.g., strong bases), but recent work demonstrates ring stability when using Grignard reagents .
  • Resolution Strategy : Replicate experiments with strict control of moisture, temperature, and reagent stoichiometry. Validate results via comparative spectral analysis (e.g., ¹³C NMR for ring integrity) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Findings :

  • Acidic Conditions (pH < 3) : Gradual hydrolysis to trichloropyridinol derivatives.
  • Basic Conditions (pH > 10) : Rapid dechlorination at elevated temperatures (>60°C) .
    • Methodology : Conduct accelerated stability studies using HPLC to track degradation products.

Properties

IUPAC Name

2,3,4,5-tetrachloropyridine
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InChI

InChI=1S/C5HCl4N/c6-2-1-10-5(9)4(8)3(2)7/h1H
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InChI Key

DLOOKZXVYJHDIY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
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Molecular Formula

C5HCl4N
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DSSTOX Substance ID

DTXSID4041315
Record name 2,3,4,5-Tetrachloropyridine
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Molecular Weight

216.9 g/mol
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CAS No.

2808-86-8, 33752-16-8
Record name 2,3,4,5-Tetrachloropyridine
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Record name Pyridine, 2,3,4,5-tetrachloro-
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Synthesis routes and methods I

Procedure details

Another method of preparing tetrachloropyridines is taught in Collins et al., J. Chem. Soc. (C) pages 167-174 (1971) wherein pentachloropyridine is reacted with hydrazine hydrate in ethanol and the resulting tetrachloro-4 and/or 2-hydrazinopyridine is oxidized with aqueous copper sulfate or silver oxide in ethanol. This reference also teaches pyrolyzing tetrachloro-4-hydrazinopyridine in sand at 160° C. to yield tetrachloropyridine. In addition, this reference teaches the preparation of 2,3,6-trichloropyridine from the reaction of tetrachloro-4-hydrazinopyridine with cuprous oxide in hot water.
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Synthesis routes and methods II

Procedure details

The reaction of pentachloropyridine with a source of iodide ions and a proton donor in a solvent to form symmetrical tetrachloropyridine takes place in high yield and in a reasonable time period provided the reactants are heated sufficiently. The product is recovered by known techniques such as distillation.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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